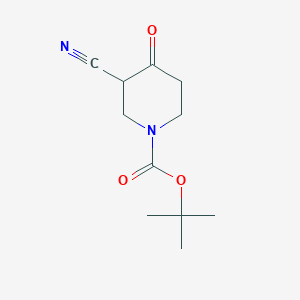

Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-5-4-9(14)8(6-12)7-13/h8H,4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPFTZTMJPFIRAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C(C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654977 | |

| Record name | tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914988-10-6 | |

| Record name | tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block

An In-depth Technical Guide to the Synthesis of Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate

This compound, a key heterocyclic intermediate, holds significant value for researchers and scientists in the field of drug development.[1] Its piperidone core is a prevalent scaffold in numerous biologically active molecules, and the strategic placement of a cyano group and a ketone provides reactive handles for extensive functionalization.[1] The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability during initial synthetic steps and allows for controlled deprotection in later stages. This guide provides a detailed examination of the predominant synthesis mechanism for this compound—the intramolecular Dieckmann condensation—offering field-proven insights into the experimental choices and a robust, self-validating protocol.

The Core Mechanism: Intramolecular Cyclization via Dieckmann Condensation

The most established and efficient route to this compound is through an intramolecular Dieckmann condensation.[2] This reaction is the intramolecular equivalent of the Claisen condensation, designed to form cyclic β-keto esters or, in this case, a β-keto nitrile, from a single acyclic diester or ester-nitrile precursor.[3][4]

The reaction proceeds through several distinct, base-mediated steps:

-

Deprotonation: The synthesis begins with the precursor, ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propionate. A strong, non-nucleophilic base, such as sodium hydride (NaH), is introduced. The hydride ion abstracts an acidic α-proton from the carbon atom situated between the electron-withdrawing cyano (C≡N) and ester (COOEt) groups of an adjacent arm of the molecule. This deprotonation forms a resonance-stabilized enolate ion.

-

Intramolecular Nucleophilic Attack: The newly formed carbanion (enolate) acts as a potent nucleophile. It executes an intramolecular attack on the electrophilic carbonyl carbon of the ester group within the same molecule.

-

Cyclization and Elimination: This nucleophilic attack results in the formation of a six-membered ring, creating a tetrahedral intermediate. The ring structure is then stabilized by the elimination of the ethoxide (-OEt) leaving group, which reforms the carbonyl double bond and yields the cyclic β-keto nitrile enolate.

-

Protonation (Acidic Workup): The reaction is quenched and neutralized with a dilute acid (e.g., 1N HCl). This step protonates the enolate, leading to the final, stable keto tautomer of this compound.[2]

Caption: The Dieckmann condensation pathway.

Expertise in Practice: Causality Behind Experimental Choices

A robust synthesis is defined by deliberate choices that optimize yield, purity, and safety. As a senior application scientist, the rationale behind each parameter is critical for reproducibility and scaling.

-

Choice of Base (Sodium Hydride): Sodium hydride (NaH) is the base of choice for several reasons. As a non-nucleophilic base, it exclusively performs deprotonation without the risk of competing nucleophilic reactions, such as transesterification, which could occur with an alkoxide base like sodium ethoxide. Its irreversible reaction to form hydrogen gas drives the initial deprotonation step to completion.

-

Choice of Solvent (Toluene): Toluene is an ideal solvent for this reaction.[2] It is aprotic, meaning it will not interfere with the strong base or the enolate intermediate. Furthermore, its high boiling point (111°C) allows the reaction to be conducted at reflux, providing the necessary thermal energy to overcome the activation barrier for the cyclization step.[2]

-

The Role of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is essential. It serves as a robust protecting group for the piperidine nitrogen. This prevents the nitrogen's lone pair from participating in undesirable side reactions and ensures that the cyclization occurs as intended. Its bulky nature also influences the conformation of the precursor, potentially favoring the cyclization. It can be readily removed under acidic conditions in subsequent synthetic steps if required.

-

Acidic Workup: The final acidic workup is not merely a neutralization step. It is crucial for ensuring that the product is isolated in its stable keto form rather than as the sodium enolate salt. Adjusting the pH to approximately 3 ensures complete protonation.[2]

A Self-Validating Experimental Protocol

This protocol is designed to be self-validating, where successful execution and purification, confirmed by analytical characterization, affirm the integrity of the process.

Quantitative Data Summary

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₆N₂O₃ | [5] |

| Molecular Weight | 224.26 g/mol | [5] |

| CAS Number | 914988-10-6 | [2][5] |

| Appearance | White solid | [2] |

| Typical Yield | ~51.6% | [2] |

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), dissolve ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propionate (1.0 eq) in dry toluene.

-

Base Addition: To this solution, carefully add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise at room temperature.

-

Cyclization: Heat the reaction mixture to reflux and maintain for approximately 3 hours, monitoring the reaction progress by TLC.[2]

-

Quenching: Upon completion, cool the mixture to room temperature and cautiously quench by adding water.

-

Acidification: Adjust the pH of the aqueous layer to ~3 using a 1N hydrochloric acid solution.[2]

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.[2]

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]

-

Purification: Purify the resulting residue by silica gel column chromatography, typically using an eluent system of ethyl acetate/petroleum ether, to afford the pure product as a white solid.[2]

Caption: Experimental workflow for the synthesis.

Product Characterization

The identity and purity of the synthesized compound are confirmed through standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. The reported chemical shifts for a sample in DMSO-d6 are:

-

δ 10.87 (s, 1H): This broad singlet corresponds to the enol proton, indicating the presence of keto-enol tautomerism in solution.

-

δ 3.89 (s, 2H): Corresponds to the methylene protons adjacent to the nitrogen (C5-H).

-

δ 3.46 (t, J=5.8Hz, 2H): Corresponds to the methylene protons adjacent to the nitrogen (C2-H).

-

δ 2.28 (t, J=5.8Hz, 2H): Corresponds to the methylene protons adjacent to the ketone (C6-H).[2]

-

A signal for the Boc group protons would also be expected around δ 1.4 ppm.

-

Conclusion

The Dieckmann condensation provides a reliable and well-documented pathway for the synthesis of this compound. By understanding the underlying mechanism, the rationale for the selection of specific reagents and conditions becomes clear, empowering researchers to execute this synthesis with precision and confidence. The resulting compound serves as a highly valuable and adaptable platform for the development of novel therapeutics, underscoring the importance of fundamental organic synthesis in advancing medicinal chemistry.

References

-

This compound. (n.d.). MySkinRecipes. Retrieved January 4, 2026, from [Link]

-

This compound | C11H16N2O3. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. PubMed Central. [Link]

-

Preparation of 4-heteroaryl-4-cyanopiperidines via SNAr substitution reactions. (2005). Tetrahedron Letters. [Link]

-

Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds. (2010). Journal of the American Chemical Society. PubMed Central. [Link]

-

Dieckmann Condensation. (n.d.). SynArchive. Retrieved January 4, 2026, from [Link]

-

Dieckmann Condensation. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]

Sources

An In-Depth Technical Guide to N-Boc-3-cyano-4-oxopiperidine: Properties, Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic use of highly functionalized heterocyclic building blocks is paramount. These intermediates provide the essential scaffolds upon which molecular complexity and diversity can be built, ultimately leading to novel therapeutic agents.[] N-Boc-3-cyano-4-oxopiperidine, also known by its IUPAC name tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate, has emerged as a particularly valuable synthon.[2] Its rigid piperidine core is a privileged structure in numerous approved pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties such as enhanced solubility and metabolic stability.

This technical guide provides a comprehensive overview of N-Boc-3-cyano-4-oxopiperidine for researchers, scientists, and drug development professionals. We will delve into its core physical and chemical properties, detail a robust synthetic protocol, explore its reactivity, and highlight its critical applications in the synthesis of advanced pharmaceutical targets. The information presented herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.

Section 1: Compound Identification and Core Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. N-Boc-3-cyano-4-oxopiperidine is a multifunctional molecule, incorporating a ketone, a nitrile, and a carbamate-protected amine within a six-membered heterocyclic ring. This unique arrangement of functional groups provides multiple handles for subsequent chemical transformations.

Chemical Structure

The structure of N-Boc-3-cyano-4-oxopiperidine is depicted below. The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for the piperidine nitrogen, preventing its unwanted participation in reactions and allowing for controlled, regioselective chemistry. This group can be readily removed under acidic conditions when the nitrogen is needed for further functionalization.

Caption: Figure 1. Chemical Structure of N-Boc-3-cyano-4-oxopiperidine.

Compound Identifiers

For unambiguous identification and sourcing, the following identifiers are critical.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 914988-10-6 | Pharmaffiliates[3] |

| Molecular Formula | C₁₁H₁₆N₂O₃ | PubChem[2] |

| Synonyms | 1-Boc-4-oxopiperidine-3-carbonitrile, N-Boc-3-cyano-4-oxopiperidine | PubChem[2] |

Physical and Chemical Properties

The physical properties of the compound are essential for planning reactions, purification, and storage.

| Property | Value | Source |

| Molecular Weight | 224.26 g/mol | Pharmaffiliates[3] |

| Appearance | Solid (Typical) | General knowledge |

| Boiling Point | ~325.3 °C (Predicted) | ChemicalBook[4] |

| Melting Point | 60-65 °C (for related cyanopiperidines) | ChemicalBook[5] |

| Density | ~1.07 g/cm³ (Predicted) | ChemicalBook[4] |

| Solubility | Soluble in DMSO, Ethanol; Sparingly soluble in PBS (pH 7.2) (for N-Boc-4-piperidone) | Cayman Chemical[6] |

| Storage Temp. | 2-8 °C | ChemicalBook[5] |

Note: Some data points are for structurally related compounds and serve as an estimate.

Section 2: Spectroscopic Characterization

Structural confirmation is typically achieved through a combination of spectroscopic methods. While a dedicated spectrum for this specific compound is not publicly available, the expected spectral data can be reliably predicted based on its functional groups and published data for analogous structures.[7][8]

| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Boc group (t-butyl) | ~1.4-1.5 ppm (singlet, 9H) | Characteristic singlet for the nine equivalent protons of the tert-butyl group.[5] |

| Piperidine ring protons | ~2.5-4.0 ppm (multiplets) | Protons on the piperidine ring adjacent to heteroatoms (N, C=O) are deshielded. | |

| Methine proton (CH-CN) | ~3.5-4.5 ppm (multiplet) | The proton at the C3 position is deshielded by the adjacent nitrile and ketone groups. | |

| ¹³C NMR | Carbonyl (ketone) | ~200-210 ppm | Typical range for a ketone carbonyl carbon. |

| Carbonyl (Boc) | ~155 ppm | Characteristic chemical shift for the carbamate carbonyl carbon.[8] | |

| Nitrile (C≡N) | ~115-120 ppm | Standard range for a nitrile carbon. | |

| Boc (quaternary C) | ~80 ppm | The quaternary carbon of the tert-butyl group.[8] | |

| Boc (methyl C) | ~28 ppm | The three equivalent methyl carbons of the tert-butyl group.[8] | |

| IR Spectroscopy | C=O stretch (ketone) | ~1720-1740 cm⁻¹ | Strong absorption characteristic of a six-membered ring ketone. |

| C=O stretch (carbamate) | ~1680-1700 cm⁻¹ | Strong absorption for the Boc-group carbonyl.[7] | |

| C≡N stretch (nitrile) | ~2240-2260 cm⁻¹ | Medium intensity, sharp peak characteristic of a nitrile. |

Section 3: Synthesis and Reactivity

The utility of N-Boc-3-cyano-4-oxopiperidine is intrinsically linked to its accessible synthesis and predictable reactivity.

Synthetic Workflow

The most direct and logical synthesis of this intermediate starts from the commercially available N-Boc-4-piperidone (CAS 79099-07-3).[6] The key transformation is the introduction of a cyano group at the C3 position, alpha to the ketone. This can be achieved through various cyanating agents. A common laboratory-scale approach involves a reaction with a cyanide source, such as tosyl cyanide or diethyl cyanophosphonate, under basic conditions.

Caption: Figure 2. General Synthetic Workflow.

Experimental Protocol: Synthesis from N-Boc-4-piperidone

This protocol is a representative procedure based on established chemical transformations for α-cyanation of ketones. Causality: The choice of a non-protic solvent like THF is crucial to prevent quenching of the base. The base (e.g., NaH or LDA) deprotonates the α-carbon of the ketone, forming an enolate. This nucleophilic enolate then attacks the electrophilic cyanide source. Low temperature is maintained to control the reaction rate and minimize side reactions.

Materials:

-

N-Boc-4-piperidone

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Tosyl cyanide (TsCN) or Diethyl cyanophosphonate (DEPC)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.

-

Base Addition: Carefully add sodium hydride (1.2 equivalents) to the THF and cool the suspension to 0 °C in an ice bath.

-

Enolate Formation: Dissolve N-Boc-4-piperidone (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. Stir the mixture at 0 °C for 1 hour to ensure complete enolate formation.

-

Cyanation: Dissolve the cyanating agent (e.g., Tosyl Cyanide, 1.1 equivalents) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm slowly to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure N-Boc-3-cyano-4-oxopiperidine.

Section 4: Applications in Drug Discovery and Development

The true value of N-Boc-3-cyano-4-oxopiperidine lies in its application as a versatile intermediate for constructing more complex, biologically active molecules.[][9] The combination of the ketone and nitrile groups allows for a wide range of subsequent chemical modifications.

Key Applications:

-

Synthesis of Kinase Inhibitors: The piperidine scaffold is a common feature in many kinase inhibitors, including those targeting Janus kinases (JAK). The ketone can be used for reductive amination to introduce side chains that interact with the kinase active site, while the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine for further derivatization.

-

CNS Agents: The lipophilic nature of the piperidine ring can facilitate crossing the blood-brain barrier, making it a valuable scaffold for drugs targeting the central nervous system.

-

Creation of Fused Heterocyclic Systems: The β-ketonitrile functionality is a classic precursor for synthesizing fused pyrazole, isoxazole, or pyrimidine rings, which are common motifs in pharmacologically active compounds.

Caption: Figure 3. Role as a Versatile Synthetic Intermediate.

Section 5: Safety, Handling, and Storage

Safe Handling Protocol

Trustworthiness: This protocol is a self-validating system designed to minimize exposure and risk, adhering to standard laboratory safety practices.

-

Engineering Controls: Handle the compound only in a well-ventilated area, preferably within a certified chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Avoid contact with skin and eyes.[10][11] Do not breathe dust. Wash hands thoroughly after handling and before breaks.[10]

-

Spill Response:

Storage and Stability

-

Storage Conditions: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, as recommended for related compounds (2-8 °C).[5]

-

Stability: The compound is generally stable under recommended storage conditions.[11]

-

Incompatible Materials: Avoid strong oxidizing agents and strong acids.[11]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include oxides of carbon and nitrogen.[11]

Section 6: Conclusion

N-Boc-3-cyano-4-oxopiperidine stands out as a high-value, multifunctional building block for synthetic and medicinal chemists. Its well-defined structure, featuring a protected amine and orthogonally reactive ketone and nitrile groups, provides a robust platform for the efficient construction of complex molecular architectures. The piperidine core it provides is a well-established motif in successful pharmaceuticals, offering favorable ADME properties. With a straightforward synthesis from common starting materials and predictable reactivity, this intermediate is poised to continue facilitating innovation in the discovery of new therapeutic agents across diverse disease areas.

References

-

PubChem. (2S)-tert-Butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 4-(N-Boc-amino)piperidine. National Center for Biotechnology Information. Available from: [Link]

-

AAPPTec. 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid Safety Data Sheet. AAPPTec, LLC. Available from: [Link]

-

National Center for Biotechnology Information. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. U.S. National Library of Medicine. Available from: [Link]

-

Pharmaffiliates. This compound (BSC). Pharmaffiliates. Available from: [Link]

-

ChemBK. tert-butyl 3-cyano-3-methyl-4-oxopiperidine-1-carboxylate. ChemBK. Available from: [Link]

- Google Patents. Synthesis method of N-boc-4-hydroxypiperidine. Google.

-

Chongqing Yingsikai Pharmaceutical Co., Ltd. N-Boc-3-piperidone. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Innovation: Exploring the Synthesis and Applications of 1-Boc-3-cyano-4-oxopyrrolidine. Available from: [Link]

-

PubMed Central. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. U.S. National Library of Medicine. Available from: [Link]

-

LookChem. BENZYL 3-CYANO-4-OXOPIPERIDINE-1-CARBOXYLATE. LookChem. Available from: [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available from: [Link]

-

ResearchGate. A Study and Application of Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine. ResearchGate. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Comprehensive Overview of 1-Boc-3-cyano-4-oxopyrrolidine: Properties, Applications, and Market Insights. Available from: [Link]

-

PubMed. Recent applications of click chemistry in drug discovery. U.S. National Library of Medicine. Available from: [Link]

Sources

- 2. This compound | C11H16N2O3 | CID 42609283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 1-Boc-4-cyanopiperidine | 91419-52-2 [chemicalbook.com]

- 5. N-Boc-3-Cyanopiperidine | 91419-53-3 [chemicalbook.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. nbinno.com [nbinno.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. peptide.com [peptide.com]

- 12. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Alchemical Intermediate: A Technical Guide to Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate

Executive Summary

Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate, also known as N-Boc-3-cyano-4-piperidone, is a meticulously designed heterocyclic building block of significant interest in modern medicinal chemistry. Its strategic combination of a protected piperidine ring, a ketone, and a nitrile group renders it a versatile precursor for complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, a validated synthesis protocol, its characteristic reactivity, and its pivotal role in the synthesis of advanced pharmaceutical agents, most notably Janus Kinase (JAK) inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this intermediate in their synthetic campaigns.

Introduction: The Strategic Importance of a Privileged Scaffold

The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal framework for targeting complex biological systems. This compound (1) capitalizes on this foundation by incorporating functionalities ripe for selective chemical manipulation. The tert-butyloxycarbonyl (Boc) protecting group ensures stability and enhances solubility in organic solvents, while the β-keto-nitrile moiety serves as a linchpin for a variety of synthetic transformations.[2] Its primary application lies in the construction of kinase inhibitors, compounds designed to modulate signal transduction pathways implicated in inflammatory diseases and cancer.[3]

Physicochemical & Spectroscopic Profile

A thorough understanding of the physical and analytical characteristics of a synthetic intermediate is paramount for its effective use and quality control.

General Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 914988-10-6 | [4] |

| Molecular Formula | C₁₁H₁₆N₂O₃ | [4] |

| Molecular Weight | 224.26 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Appearance | White to off-white solid | [2] |

| Storage | 2-8°C, sealed in a dry environment | [5] |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of the compound.

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 10.87 (s, 1H, enol-OH or α-CH)

-

δ 3.89 (s, 2H)

-

δ 3.46 (t, J=5.8Hz, 2H)

-

δ 2.28 (t, J=5.8Hz, 2H)[2] (Note: The singlet at 10.87 ppm suggests the compound may exist, at least in part, in its enol form in DMSO-d₆).

-

-

¹³C NMR (Predicted):

-

~190-200 ppm: Ketone carbonyl (C4).

-

~154 ppm: Carbamate carbonyl (Boc group).

-

~115-120 ppm: Nitrile carbon (CN).[6]

-

~80 ppm: Quaternary carbon of the Boc group.

-

~40-50 ppm: Piperidine ring carbons adjacent to nitrogen.

-

~30-40 ppm: Piperidine ring carbons (C3 and C5).

-

~28 ppm: Methyl carbons of the Boc group.

-

-

Infrared (IR) Spectroscopy (Predicted):

-

~2250 cm⁻¹: C≡N stretching (nitrile).

-

~1710 cm⁻¹: C=O stretching (ketone).

-

~1690 cm⁻¹: C=O stretching (Boc carbamate).

-

~2850-3000 cm⁻¹: C-H stretching (aliphatic).

-

-

Mass Spectrometry (Predicted):

-

[M+H]⁺: m/z 225.1234

-

[M+Na]⁺: m/z 247.1053[7]

-

Common fragmentation patterns would involve the loss of the tert-butyl group (-57 Da) or isobutylene (-56 Da), and the loss of CO₂ from the Boc group.

-

Synthesis Protocol: Intramolecular Cyclization

The most common and efficient synthesis of this compound is achieved via an intramolecular Dieckmann condensation.[8][9] This reaction involves the base-mediated cyclization of a linear diester precursor. A detailed, field-proven protocol is provided below.

Synthesis Workflow

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

-

Ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propionate (17.3 g, 64.0 mmol)

-

Toluene (200 mL)

-

Sodium hydride (60% dispersion in mineral oil, 3.84 g, 96.0 mmol)

-

Deionized water (200 mL)

-

1 N Hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Petroleum ether

Procedure:

-

To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propionate (17.3 g, 64.0 mmol) and dissolve in toluene (200 mL) under an inert atmosphere (e.g., nitrogen or argon).[2]

-

Carefully add the 60% sodium hydride dispersion (3.84 g, 96.0 mmol) in portions. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and perform this step away from ignition sources.

-

Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Slowly and carefully quench the reaction by adding 200 mL of deionized water.

-

Adjust the pH of the aqueous layer to approximately 3 using a 1 N hydrochloric acid solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 200 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in petroleum ether, to afford this compound as a white solid (Typical yield: ~51.6%).[2]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the orthogonal reactivity of its functional groups.

Caption: Key reactivity sites of the title compound.

-

The Ketone (C4): This is a primary site for nucleophilic addition. It can be reduced to a hydroxyl group, undergo reductive amination to install an amine substituent, or participate in Wittig-type reactions to form exocyclic double bonds.[10][11]

-

The β-Keto-Nitrile System: This moiety is particularly reactive. The α-proton at C3 is acidic and can be removed to form an enolate, enabling alkylation or other electrophilic additions at this position. The nitrile group itself is an electrophilic center that can be hydrolyzed to an amide or carboxylic acid, or reduced to a primary amine.[1]

-

The N-Boc Group: This protecting group is stable to many reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent), liberating the piperidine nitrogen for further functionalization, such as acylation or alkylation.[10]

Application Profile: Synthesis of Janus Kinase (JAK) Inhibitors

A paramount application of this compound is its use as a key intermediate in the synthesis of Janus Kinase (JAK) inhibitors, such as Tofacitinib.[1][12]

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade used by cytokines and growth factors to transmit information from outside the cell into the nucleus, influencing gene transcription.[13] This pathway is integral to immunity, cell proliferation, and differentiation.[12]

Caption: Simplified JAK-STAT signaling and the site of inhibition.

Dysregulation of this pathway is linked to numerous autoimmune and inflammatory diseases.[12] JAK inhibitors function by competing with ATP for the binding site on the kinase domain of JAKs, thereby preventing the phosphorylation and activation of STAT proteins and interrupting the downstream signaling cascade.[13]

Synthetic Route to Tofacitinib Precursor

This compound can be elaborated into a key chiral piperidine fragment required for the synthesis of Tofacitinib. The process typically involves stereoselective reduction and subsequent functional group manipulations.[8][14] While multiple routes exist, a generalized pathway involves converting the keto-nitrile into the requisite (3R,4R)-4-methyl-3-amino-piperidine core. This fragment is then coupled with the pyrrolo[2,3-d]pyrimidine heterocycle, followed by acylation with a cyanoacetyl group to complete the synthesis of the final active pharmaceutical ingredient.[9][14]

Quality Control and Analytical Methods

Ensuring the purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final product.

| Analytical Method | Purpose | Typical Conditions |

| HPLC (High-Performance Liquid Chromatography) | Purity assessment and quantification of impurities. | Column: C18 reversed-phase. Mobile Phase: Gradient of acetonitrile and water (often with a modifier like formic acid). Detection: UV at a wavelength where the Boc-piperidone chromophore absorbs. |

| GC (Gas Chromatography) | Analysis of volatile impurities and residual solvents. | May require derivatization to improve volatility. FID (Flame Ionization Detection) is a common detector. |

| NMR (Nuclear Magnetic Resonance) | Structural confirmation and purity assessment. | ¹H and ¹³C NMR as described in Section 2.2. |

| Mass Spectrometry (MS) | Molecular weight confirmation and impurity identification. | Typically coupled with LC (LC-MS) for separation and identification of components. |

Safety and Handling

As a research chemical, proper handling procedures are mandatory to ensure laboratory safety.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly sealed in a dry, cool (2-8°C), and well-ventilated place.[5]

Conclusion

This compound is more than a mere collection of functional groups; it is a testament to rational molecular design. Its carefully orchestrated reactivity provides a reliable and versatile platform for accessing complex, biologically active molecules. For chemists engaged in the synthesis of piperidine-containing pharmaceuticals, particularly in the burgeoning field of kinase inhibitors, this intermediate represents a critical and enabling tool. A comprehensive understanding of its synthesis, reactivity, and analytical profile, as detailed in this guide, is the first step toward unlocking its full synthetic potential.

References

- Kim Y. & Hall D. G. (2016). Optimization and multigram scalability of a catalytic enantioselective borylative migration for the synthesis of functionalized chiral piperidines. Organic & Biomolecular Chemistry, 14(20), 4739-4748.

- Xin, P., Xu, X., Deng, C., Liu, S., Wang, Y., Zhou, L., & Li, Y. (2020). The role of JAK/STAT signaling pathway and its inhibitors in diseases.

- Marican, A., et al. (2014). An efficient and alternative method for synthesis of Tofacitinib. Der Pharma Chemica, 6(6), 339-346.

- Schaefer, J. P., & Bloomfield, J. J. (1967).

- Flanagan, M. E., et al. (2010). Discovery of Tofacitinib (CP-690,550), a Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Aurtoimmune Diseases and Organ Transplant Rejection. Journal of Medicinal Chemistry, 53(24), 8468–8484.

-

Targeted Oncology Staff. (2011). JAK-STAT Signaling Has Many Faces: Inhibitors Offer Hope in Rare Blood Cancers. Targeted Oncology. Available at: [Link].

-

MySkinRecipes. (n.d.). This compound. Available at: [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 42609283, this compound. PubChem. Available at: [Link].

- Casimiro, M., & de la Pradilla, R. F. (2018). Tofacitinib synthesis. European Journal of Organic Chemistry, 2018(48), 6746-6758.

-

PubChemLite. (n.d.). Tert-butyl 4-cyano-3-oxopiperidine-1-carboxylate. Available at: [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2756825, Tert-butyl 3-oxopiperidine-1-carboxylate. PubChem. Available at: [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 134385702, (2S)-tert-Butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate. PubChem. Available at: [Link].

- Google Patents. (n.d.). CN103204801A - Synthesis method for N-Boc-3-piperidone.

- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.

-

MySkinRecipes. (n.d.). Product Description for this compound. Available at: [Link].

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Available at: [Link].

Sources

- 1. research.unl.pt [research.unl.pt]

- 2. 3-CYANO-4-OXO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 914988-10-6 [chemicalbook.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound | C11H16N2O3 | CID 42609283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 914988-10-6|this compound|BLD Pharm [bldpharm.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. PubChemLite - Tert-butyl 4-cyano-3-oxopiperidine-1-carboxylate (C11H16N2O3) [pubchemlite.lcsb.uni.lu]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. EP3078665A1 - Efficient method for the preparation of tofacitinib citrate - Google Patents [patents.google.com]

- 10. bloomtechz.com [bloomtechz.com]

- 11. researchgate.net [researchgate.net]

- 12. Preparation method of tofacitinib (2018) | Song Lili [scispace.com]

- 13. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

Spectroscopic data for "Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate"

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate (CAS: 914988-10-6). As a valuable heterocyclic building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other complex drug candidates, a thorough understanding of its structural and spectroscopic properties is paramount.[1] This document consolidates experimental and theoretical data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes not only the spectral data but also field-proven insights into data acquisition protocols and the causal logic behind spectral interpretation, ensuring a self-validating system for researchers.

Introduction and Molecular Structure

This compound, also known as N-Boc-3-cyano-4-piperidone, is a bifunctional molecule featuring a piperidone core.[2] The structure incorporates a ketone, a nitrile, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This arrangement provides multiple reactive sites, making it a versatile intermediate in organic synthesis.[3][4] Its molecular formula is C₁₁H₁₆N₂O₃ with a molecular weight of 224.26 g/mol .[5]

The structural integrity of this molecule is the foundation for its utility in complex syntheses. The following sections will detail the spectroscopic techniques used to verify this structure, providing a unique fingerprint for identification and quality control.

Caption: Molecular Structure of this compound.

Spectroscopic Analysis Workflow

A logical and systematic workflow is essential for the unambiguous characterization of a molecule. The process begins with mass spectrometry to confirm the molecular weight, followed by IR spectroscopy to identify key functional groups. Finally, ¹H and ¹³C NMR are used to elucidate the detailed carbon-hydrogen framework and confirm connectivity.

Caption: Recommended workflow for spectroscopic characterization.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. For a molecule with diastereotopic protons, such as the piperidine ring here, the analysis requires careful consideration of conformational dynamics. The Boc group restricts nitrogen inversion, leading to more defined signals for the ring protons.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 16-64 scans for a good signal-to-noise ratio.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0.00 ppm. Integrate all signals to determine proton ratios.

¹H NMR Data Summary

The following data was obtained in CDCl₃ at 400 MHz. This solvent is preferred over DMSO for this compound as it avoids potential enolization, which can complicate the spectrum.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.51 | singlet | 9H | -C(CH ₃)₃ (Boc group) |

| 2.66 - 2.70 | multiplet | 2H | Piperidine Ring Protons (-CH ₂) |

| 3.41 - 3.43 | multiplet | 2H | Piperidine Ring Protons (-NCH ₂) |

| 3.56 - 3.59 | multiplet | 2H | Piperidine Ring Protons (-NCH ₂) |

| 4.14 - 4.17 | multiplet | 1H | Piperidine Ring Proton (-CH (CN)) |

Interpretation and Insights

-

Boc Group Signal: The prominent singlet at 1.51 ppm, integrating to 9 protons, is the unmistakable signature of the tert-butyl group, confirming the presence of the Boc protecting group.

-

Piperidine Ring Protons: The signals between 2.66 and 4.17 ppm correspond to the seven protons on the piperidine ring. Their complex multiplet patterns are due to geminal and vicinal coupling, as well as the conformational rigidity of the ring. The proton at the 3-position, adjacent to the electron-withdrawing cyano group, is expectedly shifted furthest downfield (4.14 - 4.17 ppm).

-

Diastereotopicity: The protons on the same carbon atom in the piperidine ring are diastereotopic, meaning they are chemically non-equivalent and should, in principle, have different chemical shifts and couple to each other. The observed multiplets are a result of this complexity.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy is essential for defining the carbon framework of the molecule. It provides a count of unique carbon atoms and information about their chemical environment (e.g., hybridization, attachment to electronegative atoms).

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Use a 400 MHz spectrometer, observing at a frequency of approximately 100 MHz.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 512-2048 scans are typically required to achieve an adequate signal-to-noise ratio.

-

-

Processing: Apply Fourier transformation with exponential multiplication (line broadening of 1-2 Hz), phase correction, and baseline correction.

Predicted ¹³C NMR Data Summary

No experimental ¹³C NMR data is currently published in peer-reviewed literature for this compound. The following assignments are predicted based on established chemical shift ranges for analogous functional groups.

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~28.3 | -C(C H₃)₃ (Boc methyls) | Typical range for tert-butyl methyl carbons. |

| ~35-45 | Piperidine C H₂ carbons | Aliphatic carbons in a six-membered ring. |

| ~40-50 | C H(CN) | Methine carbon shifted downfield by the adjacent nitrile group. |

| ~81.5 | -C (CH₃)₃ (Boc quaternary C) | Quaternary carbon attached to oxygen. |

| ~115 | -C ≡N (Nitrile) | Characteristic chemical shift for a nitrile carbon. |

| ~154 | N-C =O (Carbamate carbonyl) | Carbonyl carbon of the Boc group, typically in the 150-160 ppm range. |

| ~195-205 | C-C =O (Ketone carbonyl) | Ketone carbonyls are significantly deshielded and appear far downfield. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the solid compound directly onto the ATR crystal.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Processing: A background spectrum should be collected first and automatically subtracted from the sample spectrum.

Predicted IR Data Summary

While an experimental spectrum is not available, the principal absorption bands can be reliably predicted based on the molecule's functional groups.

| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~2980-2950 | C-H stretch | Alkane (Piperidine, Boc) | Medium |

| ~2250 | C≡N stretch | Nitrile | Medium |

| ~1715 | C=O stretch | Ketone | Strong |

| ~1690 | C=O stretch | Carbamate (Boc) | Strong |

| ~1250, ~1160 | C-O stretch | Ester (Boc) | Strong |

Interpretation and Insights

The IR spectrum provides a quick and powerful confirmation of the key functionalities. The two most important and distinct peaks to look for would be the sharp, medium-intensity nitrile stretch around 2250 cm⁻¹ and the two strong carbonyl stretches between 1690-1720 cm⁻¹. The presence of both confirms that the core structure is intact.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) can further provide the exact molecular formula by measuring the mass-to-charge ratio to a very high degree of accuracy.

Experimental Protocol: MS Acquisition (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Setup: Use an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) mass analyzer.

-

Acquisition Parameters:

-

Ionization Mode: Positive ion mode is recommended to observe the protonated molecule [M+H]⁺.

-

Mass Range: Scan from m/z 50 to 500.

-

Capillary Voltage: ~3-4 kV.

-

Source Temperature: ~100-150 °C.

-

-

Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. Use the instrument software to calculate the exact mass and predict the elemental composition.

Calculated Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₁H₁₆N₂O₃ |

| Exact Mass (Monoisotopic) | 224.1161 g/mol |

| Expected [M+H]⁺ Ion | 225.1239 m/z |

Interpretation and Insights

The primary goal of MS is to find the molecular ion peak. For this molecule, using ESI in positive mode, the most abundant ion observed should be the protonated species at m/z ≈ 225.12. Observing this peak confirms the molecular weight. HRMS would further confirm the elemental formula C₁₁H₁₆N₂O₃, distinguishing it from any other isomers or impurities with the same nominal mass.

Conclusion

The spectroscopic data presented in this guide provides a robust and multi-faceted characterization of this compound. The experimental ¹H NMR data, combined with predictive ¹³C NMR, IR, and calculated MS data, forms a cohesive and self-validating dataset. Researchers and drug development professionals can use this guide as an authoritative reference for confirming the identity, purity, and structural integrity of this key synthetic intermediate, ensuring the reliability and reproducibility of their synthetic endeavors.

References

-

MDPI. (n.d.). Synthesis, in Vitro Antimycobacterial and Antibacterial Evaluation of IMB-070593 Derivatives Containing a Substituted Benzyloxime Moiety. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). US11247989B2 - Therapeutic compounds and uses thereof.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. 3-CYANO-4-OXO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 914988-10-6 [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20150005277A1 - Protein Kinase Inhibitors and Uses Thereof - Google Patents [patents.google.com]

- 5. US11247989B2 - Therapeutic compounds and uses thereof - Google Patents [patents.google.com]

A Technical Guide to the Structural Elucidation of Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate

This in-depth technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

Introduction

This compound (molecular formula C₁₁H₁₆N₂O₃, molecular weight 224.26 g/mol ) is a heterocyclic compound belonging to the piperidine class.[3] The piperidine moiety is a prevalent scaffold in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities.[1] The presence of multiple functional groups—a nitrile, a ketone, and a tert-butoxycarbonyl (Boc) protecting group—makes this molecule a versatile building block in medicinal chemistry. Accurate structural confirmation is paramount to ensure the integrity of subsequent synthetic steps and the biological activity of the final products. This guide will detail a multi-faceted approach to its structural elucidation, integrating data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A standardized protocol for NMR analysis of N-Boc piperidone derivatives ensures reproducibility and high-quality data.

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[4] The choice of solvent is critical; CDCl₃ is generally a good first choice for its ability to dissolve a wide range of organic compounds.

-

Instrument Parameters: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: A standard pulse sequence is typically sufficient. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A proton-decoupled experiment is standard. A wider spectral width (~220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay may be required, especially for quaternary carbons.

-

Data Interpretation and Structural Correlation

The expected NMR data for this compound is summarized below. The interpretation relies on chemical shifts (δ), coupling constants (J), and integration values.

Table 1: Predicted ¹H and ¹³C NMR Data

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale |

| tert-butyl (9H) | ~1.5 ppm (s) | ~28 ppm (CH₃), ~80 ppm (quaternary C) | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. The corresponding carbons will be in the aliphatic region. |

| Piperidine ring protons (7H) | 2.5 - 4.5 ppm (m) | 35 - 60 ppm | The piperidine ring protons will exhibit complex splitting patterns due to geminal and vicinal coupling. Protons adjacent to the nitrogen and carbonyl group will be downfield. |

| Methine proton (CH-CN) | ~3.5 ppm (m) | ~40 ppm | The proton at the stereocenter bearing the cyano group will be a multiplet due to coupling with adjacent methylene protons. |

| Carbonyl carbon (C=O) | - | ~200 ppm | The ketone carbonyl carbon will appear significantly downfield in the ¹³C NMR spectrum. |

| Carbamate carbonyl (N-COO) | - | ~154 ppm | The carbonyl carbon of the Boc protecting group appears in a characteristic region, distinct from the ketone. |

| Nitrile carbon (C≡N) | - | ~115 ppm | The carbon of the nitrile group has a characteristic chemical shift in the ¹³C NMR spectrum. |

NMR Workflow Diagram

II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule. For the target compound, IR will confirm the presence of the nitrile, ketone, and carbamate functionalities.

Experimental Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet

-

ATR-FTIR (Preferred): This is the simplest method. Place a small amount of the solid sample directly on the ATR crystal and apply pressure to ensure good contact.

-

KBr Pellet: If ATR is unavailable, prepare a KBr pellet. Grind 1-2 mg of the sample with ~100 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[5][6]

-

Thin Solid Film: An alternative is to dissolve the solid in a volatile solvent (e.g., dichloromethane), place a drop of the solution on a salt plate (NaCl or KBr), and allow the solvent to evaporate, leaving a thin film of the compound.[7][8]

Data Interpretation and Functional Group Correlation

The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrational frequencies of the functional groups present.

Table 2: Predicted IR Absorption Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| Nitrile (C≡N) | 2250 - 2200 | Stretching |

| Ketone (C=O) | 1725 - 1705 | Stretching |

| Carbamate (N-COO) | 1700 - 1670 | Stretching |

| C-H (sp³) | 3000 - 2850 | Stretching |

| C-N | 1250 - 1020 | Stretching |

The presence of two distinct carbonyl peaks (ketone and carbamate) is a key diagnostic feature in the IR spectrum.

IR Sample Preparation Options

III. Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, further confirming its structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) or Direct Infusion

-

GC-MS: This technique is suitable for volatile and thermally stable compounds.

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like ethyl acetate or dichloromethane.

-

GC Parameters: Use a capillary column (e.g., DB-5ms). A typical temperature program would start at a lower temperature and ramp up to ensure separation from any impurities.

-

MS Parameters: Electron Ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.

-

-

Direct Infusion ESI-MS: Electrospray ionization (ESI) is a softer ionization technique, often used if the compound is not volatile or is thermally labile. The molecular ion is more likely to be observed.

Data Interpretation: Molecular Ion and Fragmentation

-

Molecular Ion (M⁺): For this compound, the molecular ion peak should be observed at an m/z of 224.1161 (for the exact mass).

-

Key Fragmentation Pathways:

-

Loss of the tert-butyl group (-57 m/z) is a very common fragmentation for Boc-protected amines, leading to a prominent peak at m/z 167.

-

Loss of isobutylene (-56 m/z) is another characteristic fragmentation of the Boc group.

-

Cleavage of the piperidine ring can lead to various smaller fragments.

-

Mass Spectrometry Workflow

IV. Conclusion: A Synergistic Approach to Structural Verification

The unambiguous structural elucidation of this compound requires the synergistic use of multiple analytical techniques. NMR spectroscopy provides the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation. By following the robust protocols and interpretation guidelines outlined in this guide, researchers can confidently verify the structure of this important synthetic intermediate, ensuring the quality and reliability of their scientific endeavors.

References

-

Sampling Technique for Organic Solids in IR Spectroscopy. (n.d.). Retrieved from [Link]

-

IR Spectroscopy of Solids. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

-

IR Spectroscopy. (2022, September 5). Chemistry LibreTexts. Retrieved from [Link]

-

Sample preparation for FT-IR. (n.d.). Retrieved from [Link]

-

Spectroscopic studies of some n-heterocyclic compounds. (n.d.). Dr. Annasaheb GD Bendale Mahila Mahavidyalaya, Jalgaon. Retrieved from [Link]

-

Lab 2 - Infrared Spectroscopy (IR). (n.d.). WebAssign. Retrieved from [Link]

-

Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (2025, January 14). ResearchGate. Retrieved from [Link]

-

Tert-butyl 4-cyano-3-oxopiperidine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

(2S)-tert-Butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

-

Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. (2020, October 30). Scholars.Direct. Retrieved from [Link]

-

Structure elucidation by integrated spectroscopic methods. (n.d.). eGyanKosh. Retrieved from [Link]

-

tert-butyl 3-cyano-3-methyl-4-oxopiperidine-1-carboxylate. (n.d.). ChemBK. Retrieved from [Link]

-

1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. (n.d.). PubChem. Retrieved from [Link]

-

Supplementary Information. (n.d.). Macmillan Group - Princeton University. Retrieved from [Link]

-

Structural elucidation of compounds using different types of spectroscopic techniques. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

-

H NMR spectra were recorded at 300 and 400 MHz. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

tert-Butyl 4-oxopiperidine-1-carboxylate. (n.d.). CAS Common Chemistry. Retrieved from [Link]

-

Development of a Student Lab Experiment: 1H NMR Characterization and Synthesis of Substituted 2,2'-Bipyridines. (n.d.). Retrieved from [Link]

-

Spectroscopic investigation on some nitrogenous heterocyclic molecules. (n.d.). ResearchGate. Retrieved from [Link]

-

Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

-

Synthesis of N-Substituted piperidines from piperidone. (2015, October 9). ResearchGate. Retrieved from [Link]

-

tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. (2S)-tert-Butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate | 2212021-56-0 [chemicalbook.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | C11H16N2O3 | CID 42609283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. publishing.bceln.ca [publishing.bceln.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. eng.uc.edu [eng.uc.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. orgchemboulder.com [orgchemboulder.com]

Introduction: The Strategic Importance of Functionalized Piperidines in Drug Discovery

An In-Depth Technical Guide to the Synthesis and Utility of N-Boc-3-cyano-4-oxopiperidine

The piperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of a vast number of therapeutic agents.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal framework for optimizing drug-target interactions. Within this class, N-protected piperidones, such as N-Boc-3-piperidone and N-Boc-4-piperidone, have emerged as indispensable building blocks for organic synthesis.[1][3] The tert-butoxycarbonyl (Boc) protecting group provides stability and allows for selective chemical modifications, making these intermediates foundational in the development of drugs for neurological disorders, pain management, and inflammatory conditions.[1][4]

This guide focuses on a more complex, highly functionalized derivative: N-Boc-3-cyano-4-oxopiperidine (tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate, CAS 914988-10-6).[5] The introduction of a cyano group adjacent to the ketone creates a β-keto nitrile moiety, a versatile synthon that opens up a rich landscape of chemical transformations. This document provides a comprehensive overview of the historical development and synthetic strategies for this compound, offering field-proven insights for researchers, chemists, and drug development professionals.

Part 1: The Genesis of the Core Scaffold - Synthesizing N-Boc-4-Piperidone

The history of N-Boc-3-cyano-4-oxopiperidine is intrinsically linked to the development of its parent ketone, N-Boc-4-piperidone. The efficient synthesis of this precursor is the critical first step. While numerous methods exist, a common and scalable approach begins with 4-piperidone hydrochloride hydrate.

The underlying logic of this transformation is a two-step process: first, the neutralization of the hydrochloride salt to liberate the free secondary amine, and second, the protection of this amine with a Boc group.

Experimental Protocol: Synthesis of N-Boc-4-piperidone [6]

-

Neutralization: 4-piperidone hydrochloride hydrate is dissolved in water. The solution is cooled and basified, typically by introducing liquid ammonia, to a pH that ensures the deprotonation of the piperidine nitrogen.

-

Extraction: The resulting free base, 4-piperidone, is extracted from the aqueous layer using an immiscible organic solvent such as toluene. The organic phase is then dried with an agent like anhydrous magnesium sulfate.

-

Boc Protection: The dried solution of 4-piperidone is then treated with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base (e.g., potassium carbonate) and a suitable solvent like methanol.

-

Reaction & Isolation: The reaction is typically run at reflux for several hours. Upon completion, the mixture is filtered and concentrated. The crude product is then recrystallized from a non-polar solvent system (e.g., petroleum ether) to yield pure N-Boc-4-piperidone as a white crystalline solid.[6]

This foundational synthesis provides the necessary starting material for the crucial C-3 functionalization.

Caption: Synthesis workflow for the N-Boc-4-piperidone precursor.

Part 2: The Key Functionalization - Introduction of the 3-Cyano Group

The defining feature of N-Boc-3-cyano-4-oxopiperidine is the vicinal cyano and keto groups. The most direct and logical synthetic route to introduce the nitrile is via α-cyanation of the pre-formed N-Boc-4-piperidone.

Causality Behind the Experimental Choice: The protons on the carbons alpha (adjacent) to the ketone carbonyl (C-3 and C-5) are acidic. This acidity allows a sufficiently strong base to deprotonate at this position, forming an enolate intermediate. This nucleophilic enolate can then attack an electrophilic cyanating agent to form the new carbon-carbon bond, yielding the desired β-keto nitrile.

Experimental Protocol: α-Cyanation of N-Boc-4-piperidone

-

Enolate Formation: N-Boc-4-piperidone is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., Argon or Nitrogen) and cooled to a low temperature (typically -78 °C). A strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) is added dropwise to generate the kinetic enolate. The choice of a strong, hindered base is critical to ensure rapid and complete deprotonation while minimizing side reactions like self-condensation.

-

Cyanation: An electrophilic cyanating agent, such as tosyl cyanide (TsCN) or N-cyanosuccinimide (NCS), is then added to the enolate solution. The reaction is allowed to proceed at low temperature before gradually warming to room temperature.

-

Workup and Purification: The reaction is quenched with a proton source, typically a saturated aqueous solution of ammonium chloride (NH₄Cl). The organic product is extracted, and the combined organic layers are washed, dried, and concentrated. The resulting crude product is purified via flash column chromatography on silica gel to isolate the pure N-Boc-3-cyano-4-oxopiperidine.

Caption: Proposed primary synthesis via α-cyanation of the ketone.

Part 3: An Alternative Paradigm - The Dieckmann Condensation Approach

An alternative and elegant strategy for constructing the 3-cyano-4-oxopiperidine ring system is through an intramolecular cyclization, specifically a Dieckmann condensation.[7] This powerful reaction involves the base-promoted cyclization of a diester to form a β-keto ester. A variation, known as a Thorpe-Ziegler reaction, can be used for dinitriles.

Conceptual Workflow:

-

Precursor Synthesis: The synthesis would begin with a suitable acyclic precursor containing both the nitrogen atom and the requisite ester and nitrile functionalities. For example, the alkylation of a protected amino-ester with a halo-propionitrile derivative.

-

Intramolecular Cyclization: The linear precursor would then be treated with a strong base (e.g., sodium ethoxide, potassium tert-butoxide). The base would deprotonate the carbon alpha to the nitrile, creating a carbanion.

-

Ring Formation: This carbanion would then act as a nucleophile, attacking the carbonyl carbon of the ester group in an intramolecular fashion to form the six-membered piperidine ring.

-

Workup: An acidic workup would neutralize the reaction and yield the target β-keto nitrile scaffold.

This approach is particularly valuable as it builds the core ring and installs the key functionalities in a single, convergent step.

Caption: Alternative synthesis via Dieckmann-type condensation.

Part 4: Synthetic Utility and Applications

The true value of N-Boc-3-cyano-4-oxopiperidine lies in its potential as a versatile intermediate for constructing more complex molecules. The β-keto nitrile moiety is a gateway to a variety of chemical transformations:

-

Synthesis of Pyrazoles and Pyrimidines: Condensation with hydrazines or ureas/amidines can be used to construct fused heterocyclic ring systems, which are common motifs in pharmacologically active compounds.

-

Enolate Chemistry: The C-3 proton remains acidic, allowing for further selective alkylation or acylation at this position to build molecular complexity.

-

Reduction and Derivatization: The ketone can be selectively reduced to an alcohol, and the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a wide array of 3,4-disubstituted piperidine derivatives.

This high degree of functionality makes the compound an attractive starting point for synthesizing libraries of novel compounds in drug discovery campaigns, particularly in the development of enzyme inhibitors like DPP-IV inhibitors, where substituted piperidines play a crucial role.[4]

Part 5: Data Summary

The following table compares different strategic approaches for the synthesis of the core piperidone scaffold, which is foundational to producing the target compound.

| Method | Starting Material | Key Reagents | Reported Overall Yield | Advantages | Reference |

| Route A | 3-Hydroxypyridine | 1. Benzyl bromide2. NaBH₄3. (Boc)₂O, Pd/C4. DMSO, Oxalyl chloride | >42% | Shorter synthetic route, easier purification. | [8] |

| Route B | 3-Hydroxypyridine | 1. NaBH₄2. (Boc)₂O3. Oppenauer Oxidation | Not specified | Environmentally friendly, high purity. | [9] |

| Route C | 1-Benzyl-3-piperidone | 1. H₂, Pd/C2. (Boc)₂O | Not specified | Utilizes a common piperidone precursor. | [4] |

Conclusion

N-Boc-3-cyano-4-oxopiperidine stands as a testament to the evolution of synthetic chemistry, where simple, abundant scaffolds are transformed into highly valuable, multi-functional intermediates. While its direct "discovery" is not chronicled in a single seminal paper, its existence is a logical and necessary extension of the well-established chemistry of N-Boc-piperidones. The synthetic routes, grounded in fundamental principles of enolate chemistry and intramolecular cyclizations, provide reliable pathways for its production. For medicinal chemists and drug development professionals, this compound represents a powerful tool, offering a pre-functionalized and versatile scaffold ready for elaboration into the next generation of therapeutic agents.

References

- Title: Synthesis method for N-Boc-3-piperidone. Source: Google Patents (CN103204801A).

-

Title: Dieckmann condensation. Source: ResearchGate. URL: [Link]

-

Title: The Indispensable Role of 1-Boc-3-piperidone in Modern Pharmaceutical Synthesis. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: A Study and Application of Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine. Source: ResearchGate. URL: [Link]

- Title: Synthesis method of N-boc-4-hydroxypiperidine. Source: Google Patents (CN104628625A).

-

Title: this compound. Source: PubChem, National Institutes of Health. URL: [Link]

-

Title: Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Source: ResearchGate. URL: [Link]

-

Title: SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Source: Organic Syntheses. URL: [Link]

-

Title: (2S)-tert-Butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate. Source: PubChem, National Institutes of Health. URL: [Link]

- Title: Method for synthesizing 1-BOC-3-piperidone. Source: Google Patents (CN103304472A).

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]

- 5. This compound | C11H16N2O3 | CID 42609283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]

- 9. CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents [patents.google.com]

"Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate" molecular weight and formula

An In-Depth Technical Guide to tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development focused on the synthesis, properties, and applications of this compound. This heterocyclic building block is of significant interest due to its versatile functionality, enabling the construction of complex molecular architectures for novel therapeutic agents.

Molecular Profile and Physicochemical Properties

This compound, commonly known in laboratory settings as N-Boc-3-cyano-4-oxopiperidine, is a bifunctional synthetic intermediate. The presence of a ketone, a nitrile, and a Boc-protected amine within a piperidine ring makes it a valuable scaffold in medicinal chemistry. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group, allowing for selective reactions at other sites before its straightforward removal under acidic conditions.

The fundamental properties of this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |